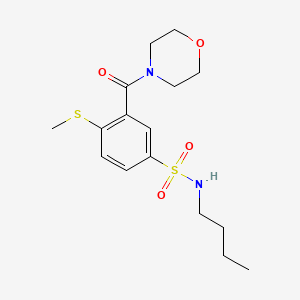
N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as BMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that contains a morpholine ring, which makes it a valuable molecule for drug discovery and development.
Mécanisme D'action
The mechanism of action of N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in tumor growth and inflammation, suggesting that it may act as an enzyme inhibitor. This compound has also been shown to disrupt the integrity of bacterial and fungal cell walls, leading to cell death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to have minimal effects on normal cells, making it a potentially safe and effective anti-cancer agent. This compound has been reported to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. It has also been shown to have potent antibacterial and antifungal activity, making it a valuable molecule for the development of new antibiotics and antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide for lab experiments include its ease of synthesis, low toxicity, and high selectivity towards cancer cells. However, the limitations of this compound include its limited solubility in water and its relatively low potency compared to other anti-cancer agents.
Orientations Futures
For N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide research include the development of more potent analogs with improved solubility and selectivity towards cancer cells. The potential use of this compound as a lead compound for the development of new antibiotics and antifungal agents should also be explored. The mechanism of action of this compound should be further elucidated to better understand its potential applications in drug discovery and development.
Conclusion:
In conclusion, this compound is a valuable compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and high selectivity towards cancer cells make it a promising candidate for cancer therapy. This compound also exhibits anti-inflammatory and antimicrobial activities, making it a valuable molecule for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent analogs with improved solubility and selectivity towards cancer cells.
Méthodes De Synthèse
The synthesis of N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-(methylthio)benzenesulfonyl chloride with N-butyl-3-amino-4-morpholinocarbonylbenzene in the presence of a base. The reaction takes place at room temperature and yields this compound as a white solid. This method has been reported in the literature and can be easily replicated in the laboratory.
Applications De Recherche Scientifique
N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has shown potent activity against a range of bacterial and fungal strains, making it a valuable molecule for the development of new antibiotics and antifungal agents.
Propriétés
IUPAC Name |
N-butyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-3-4-7-17-24(20,21)13-5-6-15(23-2)14(12-13)16(19)18-8-10-22-11-9-18/h5-6,12,17H,3-4,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSRAIGXVPWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4875614.png)
![N-[4-(aminosulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4875625.png)
![3-(1-adamantylmethyl)-5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4875632.png)
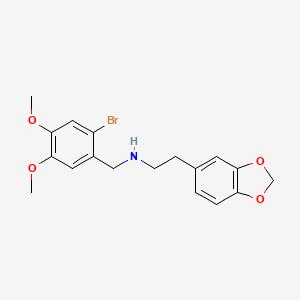
![1-(cyclobutylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4875646.png)
![7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4875651.png)
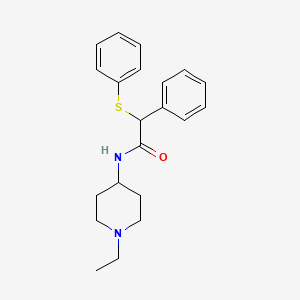
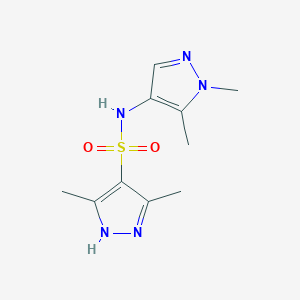
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-chlorophenyl)propanamide](/img/structure/B4875669.png)
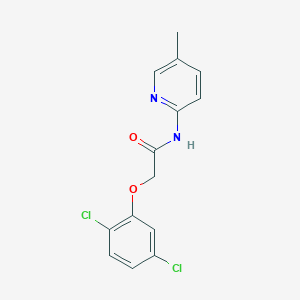
![6-chloro-N-[1-(2,5-dimethylphenyl)ethyl]-2-imino-2H-chromene-3-carboxamide](/img/structure/B4875676.png)
![4-[(3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4875679.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4875688.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4875693.png)
